molecular formula C12H14F3N B1588895 4-[2-(Trifluoromethyl)phenyl]piperidine CAS No. 308823-90-7

4-[2-(Trifluoromethyl)phenyl]piperidine

Cat. No.: B1588895
CAS No.: 308823-90-7
M. Wt: 229.24 g/mol
InChI Key: KFWQOXAWVPAOKE-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]piperidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring

Safety and Hazards

The safety data sheet for “4-[2-(Trifluoromethyl)phenyl]piperidine” suggests avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols . It’s also recommended to use non-sparking tools and prevent fire caused by electrostatic discharge steam .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoromethyl)phenyl]piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. The direct fluorination method and the building-block method are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects .

Comparison with Similar Compounds

4-[2-(Trifluoromethyl)phenyl]piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group with the piperidine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9/h1-4,9,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWQOXAWVPAOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465109
Record name 4-[2-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308823-90-7
Record name 4-[2-(Trifluoromethyl)phenyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=308823-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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